Product packaging for Sergliflozin(Cat. No.:)

Sergliflozin

Cat. No.: B10771867
M. Wt: 448.5 g/mol
InChI Key: QLXKHBNJTPICNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sergliflozin is a promising investigational compound belonging to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Its primary research value lies in its potent and selective inhibition of SGLT2, the major transporter responsible for glucose reabsorption in the proximal tubule of the kidney. By blocking this transporter, this compound promotes the urinary excretion of excess glucose, thereby reducing plasma glucose levels in a non-insulin-dependent manner. This unique mechanism of action makes it an invaluable pharmacological tool for studying glucose homeostasis, insulin resistance, and renal function in preclinical models of type 2 diabetes and obesity. Researchers utilize this compound to elucidate the pathophysiological roles of SGLT2 and to explore potential therapeutic strategies for metabolic disorders. Furthermore, as a prodrug, this compound offers a distinct profile for investigating the pharmacokinetics and bioavailability of SGLT2 inhibitors. This high-purity compound is essential for advancing our understanding of novel anti-diabetic pathways and for supporting the development of next-generation treatments for metabolic syndrome and related complications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O9 B10771867 Sergliflozin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKHBNJTPICNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Discovery and Initial Characterization of Sergliflozin

Discovery and Early Development by Kissei Pharmaceutical Co., Ltd.

Sergliflozin (B1260448), a novel inhibitor of the low-affinity sodium-glucose cotransporter 2 (SGLT2), was discovered and underwent early development by Kissei Pharmaceutical Co., Ltd. nih.govnih.govnih.gov Based on a benzylphenol glucoside structure, this compound represented a new class of SGLT2 inhibitors, structurally distinct from the nonselective SGLT inhibitor, phlorizin (B1677692). nih.gov It is a prodrug, meaning it is administered in an inactive or less active form, which is then metabolized in the body into its active form. nih.gov

The development of this compound was a significant step in the exploration of SGLT2 inhibition as a therapeutic strategy. nih.govnih.gov Following its initial discovery and preclinical work by Kissei, the compound, as this compound etabonate, was later developed by GlaxoSmithKline. nih.gov However, its development was ultimately discontinued (B1498344). ncats.io Kissei also discovered other SGLT inhibitors, such as remogliflozin (B1679270). chemicalbook.comkissei.co.jp

Early Pharmacological Characterization of this compound and this compound-A

The initial pharmacological evaluation of this compound focused on its active form, known as this compound-A. nih.gov These preclinical studies were crucial in determining the compound's potency, selectivity, and mechanism of action at a molecular level.

In Vitro Selectivity Assessment in Expressing Cell Lines

To understand the selectivity of this compound-A, researchers utilized specific cell lines engineered to express human SGLT proteins. nih.gov A Chinese hamster ovary-K1 (CHO-K1) cell line was used to stably express either human SGLT2 or the high-affinity sodium-glucose cotransporter, SGLT1. nih.gov This allowed for a direct comparison of the inhibitory activity of the compound on the two distinct transporter subtypes.

Studies demonstrated that this compound-A is a highly selective inhibitor of human SGLT2 over human SGLT1. nih.gov The inhibitory constants (Ki) clearly showed this preference. The Ki value for this compound-A against human SGLT2 was determined to be 2.39 nM, while its Ki value against human SGLT1 was significantly higher. ncats.ioresearchgate.net This indicates a much stronger binding affinity and inhibitory effect on SGLT2. In contrast, the prodrug this compound itself showed much weaker inhibition for both transporters. researchgate.net

CompoundhSGLT1 Ki (nM)hSGLT2 Ki (nM)Selectivity (hSGLT1/hSGLT2)
This compound-A-2.39-
This compound-151-

Data sourced from multiple studies. ncats.ioresearchgate.net

When compared to the naturally occurring, nonselective SGLT inhibitor phlorizin, this compound-A demonstrated superior selectivity for SGLT2. nih.govresearchgate.net Phlorizin inhibits both SGLT1 and SGLT2, whereas this compound-A was specifically designed to target SGLT2. nih.gov The ranking of inhibitory potency for SGLT2 was this compound-A > phlorizin > this compound. researchgate.net Conversely, for SGLT1, the order of potency was phlorizin > this compound-A > this compound, highlighting the selectivity of this compound's active form for SGLT2. researchgate.net

CompoundPotency for hSGLT1Potency for hSGLT2
This compound-A ModerateHigh
Phlorizin HighHigh
This compound LowLow

Based on the rank order of potency. researchgate.net

Assessment of Potency for Human SGLT2 Inhibition

This compound-A was identified as a potent inhibitor of human SGLT2. nih.gov In vitro studies established its high affinity for the SGLT2 transporter. The inhibitory constant (Ki) of this compound-A for human SGLT2 was reported to be 2.39 nM. ncats.io The prodrug, this compound, was considerably less potent, with a Ki value of 151 nM for the same transporter. ncats.io This confirms that the conversion of the prodrug to its active metabolite, this compound-A, is essential for its potent inhibitory effect. ncats.io

Evaluation of Effects on Other Glucose Transporters (e.g., GLUT1)

To ensure the specificity of its action, this compound was also tested against other glucose transporters. nih.gov Specifically, at pharmacological doses, this compound, its active form this compound-A, and its aglycon (the non-sugar part of the molecule) were found to have no effect on the activity of the facilitative glucose transporter 1 (GLUT1). nih.gov GLUT1 is a different type of glucose transporter crucial for glucose uptake in many cell types. nih.gov The lack of activity against GLUT1 further confirmed the selective mechanism of action of this compound on SGLT2. nih.gov

Molecular and Cellular Mechanisms of Sergliflozin Action

Mechanism of SGLT2 Inhibition by Sergliflozin-A

This compound-A functions as a competitive inhibitor of SGLT2. wikipedia.org In competitive inhibition, the inhibitor molecule bears a structural resemblance to the substrate, allowing it to bind to the enzyme's active site. numberanalytics.com This binding is reversible and prevents the natural substrate—in this case, glucose—from binding. numberanalytics.comnumberanalytics.com The inhibitory effect can be overcome by increasing the concentration of the substrate. libretexts.org

The kinetics of this interaction show that while the maximum velocity (Vmax) of the transport process remains unchanged, the Michaelis constant (Km) is increased. numberanalytics.com An increased Km signifies a reduced apparent affinity of the transporter for glucose in the presence of the inhibitor. numberanalytics.com Studies on SGLT2 inhibitors have confirmed that they interact with the glucose binding site on the transporter. nih.gov This interaction is dependent on the presence of sodium ions, a characteristic shared with glucose binding. nih.gov

The binding of SGLT2 inhibitors like This compound (B1260448) occurs within the glucose-binding pocket of the SGLT2 protein. This interaction is highly specific, contributing to the selective inhibition of SGLT2 over other related transporters, such as SGLT1. nih.gov The selectivity is largely attributed to differences in the dissociation rates (kOff) of the inhibitor from the transporter. For instance, the dissociation of inhibitors from hSGLT2 is significantly slower than from hSGLT1, leading to a longer occupancy time on the target. nih.gov

While specific mutagenesis studies directly involving this compound and Cys615 are not detailed in the provided results, the analysis of the SGLT2 binding site for other inhibitors highlights the importance of specific amino acid residues. The binding pocket is formed by several residues that create hydrogen bonds and other non-covalent interactions with the inhibitor molecule. biorxiv.org Structural analyses of hSGLT2 in complex with various inhibitors reveal that differences in residues between SGLT1 and SGLT2 within this binding site are key determinants of inhibitor selectivity. researchgate.net

Mutagenesis studies are crucial for understanding the specific interactions between an inhibitor and its target protein. By altering specific amino acid residues within the binding site, researchers can determine their contribution to the binding affinity and inhibitory potency. For SGLT inhibitors, such studies have confirmed that the glucose binding site is the locus of interaction. nih.gov Changes to key residues can significantly alter the inhibitor's binding kinetics, either increasing or decreasing its effectiveness and providing insight into the structural basis for selective inhibition. nih.govbiorxiv.org

Binding Site Analysis within SGLT2

Impact of this compound on Renal Glucose Excretion Pathways

By inhibiting SGLT2, this compound directly impacts the kidney's ability to reabsorb glucose, leading to an increase in urinary glucose excretion. nih.govnih.gov This mechanism is independent of insulin (B600854) secretion or action. nih.govdiabetesjournals.org

The renal glucose transport system has a maximum capacity, known as the transport maximum (Tm), which is approximately 375 mg/min in healthy adults. medscape.com When the amount of glucose filtered by the glomeruli exceeds this capacity, the excess is excreted in the urine. medscape.com

Interactive Data Table: Effect of SGLT2 Inhibition on Renal Glucose Handling

ParameterState Before SGLT2 InhibitionState After SGLT2 InhibitionReference
Renal Glucose Reabsorption ~90% of filtered glucose reabsorbed by SGLT2Significantly decreased wikipedia.org
Transport Maximum (Tm) Normal (e.g., ~375 mg/min in humans)Markedly reduced nih.govnih.gov
Renal Threshold for Glucose Normal (e.g., ~180-200 mg/dL)Lowered diabetesjournals.orgmdpi.com
Urinary Glucose Excretion (UGE) MinimalIncreased nih.govnih.gov

Independence from Insulin Secretion in Glucosuric Effects

A key feature of this compound's mechanism is its ability to induce glucosuria (the excretion of glucose into the urine) in a manner that is not dependent on insulin secretion or action. nih.govnih.gov Research in animal models has demonstrated that this compound etabonate, the prodrug of this compound, effectively increases the excretion of glucose in urine and blunts the rise in plasma glucose following a sugar challenge, all without relying on insulin. nih.gov This insulin-independent mechanism allows SGLT2 inhibitors to be effective at various stages of diabetes, regardless of the patient's degree of insulin resistance or beta-cell function. nih.gov

The primary action involves the inhibition of the SGLT2 protein, which is located in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered from the blood. researchgate.netfrontiersin.orgquora.com By blocking this transporter, this compound lowers the renal threshold for glucose, leading to the excretion of excess glucose in the urine. nih.govnih.gov This process directly lowers blood glucose levels. researchgate.net Studies confirm that the amount and duration of this glucosuric effect are closely linked to the plasma concentrations of the active form of this compound. nih.gov

Broader Cellular Energetics and Metabolic Pathways

Beyond the direct renal effects, SGLT2 inhibitors, as a class, exert significant influence on cellular energy and metabolic processes throughout the body. These effects are not always direct consequences of SGLT2 inhibition in those specific tissues but are part of a systemic metabolic reprogramming.

Effects on Glucose Uptake in Specific Cell Types (e.g., Endothelial Cells)

The effect of SGLT2 inhibitors on glucose uptake in non-renal cells, such as endothelial cells, is complex and appears to vary between different compounds within the class. While human endothelial cells do express SGLT2, it is not their primary glucose transporter. mdpi.commaastrichtuniversity.nl Studies show that glucose transport in these cells is more significantly mediated by GLUT transporters. mdpi.com

Consequently, the beneficial effects of some SGLT2 inhibitors on endothelial cells, such as improved function and viability, seem to occur largely through mechanisms independent of glucose transport inhibition. mdpi.commaastrichtuniversity.nlnih.gov For instance, empagliflozin (B1684318) has been shown to improve the function of hyperglycemic endothelial cells by reducing oxidative stress, rather than by significantly blocking glucose uptake. mdpi.commaastrichtuniversity.nlnih.gov

However, different SGLT2 inhibitors can have distinct effects. Research on human umbilical vein endothelial cells (HUVECs) found that canagliflozin (B192856) inhibited glucose uptake, whereas dapagliflozin (B1669812) and empagliflozin did not show this effect. mdpi.comnih.gov This suggests that the direct impact on cellular glucose uptake can be an off-target effect specific to certain molecules within the gliflozin class.

Influence on Mitochondrial Oxidative Phosphorylation

SGLT2 inhibitors have been shown to modulate mitochondrial function, a cornerstone of cellular energy production, although the effects can differ between specific drugs. Mitochondria produce ATP through oxidative phosphorylation, and dysfunction in this process is linked to various diseases. nih.gov

Conversely, other inhibitors have demonstrated an inhibitory effect on mitochondrial activity at certain concentrations. Canagliflozin has been observed to decrease the oxygen consumption rate (OCR), a key measure of oxidative phosphorylation, and inhibit mitochondrial function in various cell lines, including endothelial cells. mdpi.comnih.gov Dapagliflozin has been reported to have a weak, cell-line-dependent inhibitory effect on mitochondrial complex I activity. mdpi.com

Table 1: Differential Effects of SGLT2 Inhibitors on Mitochondrial Parameters in Endothelial Cells This table is interactive. You can sort and filter the data.

Compound Effect on Oxygen Consumption Rate (OCR) Effect on Glucose Uptake (GU) Reference
Canagliflozin Decreased by ~60% (at 100 µM) Inhibited (IC50: 14 µM) nih.gov
Dapagliflozin Decreased by ~7% (at 100 µM) No significant effect nih.gov
Empagliflozin No significant effect No significant effect nih.gov
Ertugliflozin No significant effect No significant effect nih.gov

Modulation of Broader Cellular Metabolomes

The action of SGLT2 inhibitors instigates a significant metabolic shift in the body, moving substrate utilization away from carbohydrates and towards lipids. nih.govfrontiersin.org This mimics a low-calorie state, as the body loses 200-300 kcal daily through urinary glucose excretion. nih.gov This negative energy balance triggers a cascade of metabolic reprogramming. frontiersin.org

Key metabolic changes observed with SGLT2 inhibition include:

Fuel Switching : The body increases lipolysis and the oxidation of fatty acids for energy, while decreasing reliance on glucose. nih.govfrontiersin.org

Increased Ketogenesis : The metabolic shift promotes the production of ketone bodies, which are a highly efficient energy source for organs like the heart. frontiersin.org

Altered Glucose Oxidation : Despite impaired glycolysis in diabetic states, treatment with dapagliflozin has been shown to increase glucose oxidation in the kidney, liver, and heart. jci.org

Changes in Amino Acid Metabolism : Dapagliflozin treatment has been noted to increase levels of amino-acid metabolites. mdpi.com Conversely, canagliflozin treatment has been associated with an elevation in amino acids that supply the tricarboxylic acid (TCA) cycle. nih.gov

Modulation of Signaling Pathways : SGLT2 inhibitors can modulate central metabolic signaling pathways like AMPK and mTORC1, which may explain their protective effects on the kidney, liver, and heart. jci.org

Impact on Purine/Pyrimidine Pathways : At supra-pharmacological concentrations, canagliflozin has been shown to significantly increase metabolites in the purine/pyrimidine pathway. nih.gov

Table 2: Summary of Metabolic Reprogramming Induced by SGLT2 Inhibitors This table is interactive. You can sort and filter the data.

Metabolic Area Observed Effect Reference
Primary Fuel Source Shift from carbohydrates to lipids nih.gov, frontiersin.org
Ketone Bodies Increased production frontiersin.org
Glucose Oxidation Increased in kidney, liver, and heart (with dapagliflozin) jci.org
Lipid Metabolism Increased lipolysis and fatty acid oxidation nih.gov
Amino Acid Metabolism Altered levels of various amino acids and their metabolites mdpi.com, nih.gov
Signaling Pathways Inhibition of mTORC1, stimulation of AMPK jci.org

Preclinical Pharmacological Profile of Sergliflozin

In Vivo Efficacy in Animal Models of Glucose Dysregulation

The in vivo efficacy of sergliflozin (B1260448) has been evaluated in a range of animal models that mimic different aspects of human glucose dysregulation. These studies have consistently shown its ability to modulate plasma glucose levels through the induction of urinary glucose excretion. nih.govnih.gov

Glucosuric Effects in Normal and Diabetic Rodent Models (e.g., Mice, Rats, Dogs)

Oral administration of this compound has been shown to induce urinary glucose excretion in normal and diabetic mice, rats, and dogs. nih.govnih.gov This effect is a direct consequence of the inhibition of SGLT2 in the renal tubules, leading to a reduction in the reabsorption of filtered glucose from the urine back into the bloodstream. nih.gov

Studies have consistently demonstrated that this compound induces urinary glucose excretion in a dose-dependent manner across different species. nih.govnih.gov In normal rats, this compound etabonate increased urinary glucose excretion in a dose-dependent fashion. nih.gov This dose-dependent glucosuric effect has also been observed in mice and dogs. nih.gov The active form of this compound, known as this compound-A, reduces the transport maximum for glucose in the kidneys of normal rats, providing a clear mechanism for the observed dose-dependent increase in urinary glucose. nih.gov

Interactive Data Table: Dose-Dependent Glucosuric Effect of this compound in Normal Rats

Dosage of this compound EtabonateUrinary Glucose Excretion
Control (Vehicle)Baseline
Low DoseIncreased
Medium DoseModerately Increased
High DoseSignificantly Increased

Note: This table is a qualitative representation based on the described dose-dependent effect. Specific quantitative values from the source studies are not provided here.

In diabetic animal models, the glucosuric effect of this compound translates into a significant reduction in plasma glucose levels. Long-term treatment with this compound etabonate has been shown to improve disturbed glucose metabolism in KK-Ay mice, a model of type 2 diabetes. nih.gov Similarly, in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model representing insulin-deficient diabetes, this compound etabonate effectively lowered plasma glucose levels. nih.gov The degree of this antihyperglycemic effect was found to correlate with the severity of the diabetic condition in these rats. nih.gov Chronic administration in Zucker fatty rats also resulted in reduced fasting plasma glucose. nih.govresearchgate.net

Effects on Oral Glucose Tolerance in Diabetic Animal Models

This compound has been shown to improve glucose tolerance in diabetic animal models. nih.govnih.gov In an oral glucose tolerance test (OGTT) conducted on diabetic rats, this compound demonstrated glucose-lowering effects that were independent of insulin (B600854) secretion. nih.gov Furthermore, chronic treatment with this compound etabonate improved the glycemic response following a glucose load in Zucker fatty rats. nih.govresearchgate.net This indicates that by promoting the excretion of excess glucose, this compound can help to mitigate the sharp increases in blood glucose that occur after a meal in diabetic states.

Absence of Hypoglycemic Effects in Normoglycemic Animal Models

A key characteristic of this compound's preclinical profile is its lack of hypoglycemic effects in animals with normal blood glucose levels. nih.govnih.gov Studies in normal rats have shown that while this compound induces glucosuria, it does not cause a drop in plasma glucose to below-normal levels. nih.govresearchgate.net This is a significant finding, as it suggests a glucose-dependent mechanism of action; the drug's glucose-lowering effect is proportional to the plasma glucose concentration, thereby minimizing the risk of hypoglycemia in non-diabetic conditions. nih.govnih.gov

Maintenance of Electrolyte Balance in Preclinical Models

Preclinical studies have indicated that the glucosuria induced by this compound does not adversely affect electrolyte balance. nih.gov Despite the increased excretion of glucose and consequently water, there were no significant alterations in urinary electrolyte excretion reported in early preclinical studies. nih.govresearchgate.net This suggests that the diuretic effect is primarily osmotic, driven by glucose, and does not lead to a significant loss of essential electrolytes. nih.gov

Prodrug Activation and Pharmacokinetics in Preclinical Species

This compound is a selective inhibitor of the low-affinity sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys. nih.govnih.gov The compound was developed as a prodrug, this compound Etabonate, to enhance its pharmacological properties. nih.gov Preclinical studies have been conducted in various animal models, including mice, rats, and dogs, to characterize its metabolic activation and pharmacokinetic profile. nih.govresearchgate.net

This compound Etabonate is designed as a prodrug that undergoes metabolic conversion to its active form, this compound, also known as this compound-A. nih.govresearchgate.net The etabonate moiety, an ethyl carbonate group, is cleaved from the parent molecule to release the active this compound. wikipedia.org This bioconversion is a critical step for the compound's pharmacological activity.

Studies in humans have shown that this conversion from the prodrug to the active entity is both rapid and extensive. nih.gov While specific preclinical data on the enzymatic pathways and precise rates of this conversion are not widely published, the observed pharmacological effects in animal models after oral administration confirm that this activation occurs efficiently in preclinical species. nih.govnih.gov

Table 1: Metabolic Activation of this compound Etabonate

Prodrug Active Metabolite Chemical Moiety Cleaved

Following oral administration, this compound Etabonate is absorbed and its active form, this compound-A, becomes systemically available. The pharmacodynamic effects, such as increased urinary glucose excretion, have been demonstrated in multiple preclinical species, including mice, rats, and dogs, which substantiates its oral absorption and distribution to the site of action in the kidney. nih.govresearchgate.net

Studies in diabetic mouse models, such as the KK-A(y) mice, involved oral administration of this compound Etabonate, further supporting its absorption via this route in preclinical settings. nih.gov However, a comprehensive public record of specific pharmacokinetic parameters detailing the absorption and distribution—such as oral bioavailability, peak plasma concentrations (Cmax), time to peak concentration (Tmax), and tissue distribution profiles in these species—is limited. nih.gov A review of several SGLT2 inhibitors noted a paucity of published data on the metabolism, transporter-related, and excretory aspects of this compound. nih.gov

The primary pharmacodynamic effect of this compound-A is the inhibition of renal SGLT2, which leads to a dose-dependent increase in the excretion of glucose in the urine. nih.govresearchgate.net This effect has been consistently observed in preclinical models, including mice, rats, and dogs. nih.gov

However, the specific excretion pathways of the drug molecule itself (both the parent compound and its metabolites) in these preclinical models have not been detailed in publicly available literature. nih.gov Data from human studies indicated that very little of the administered dose (<0.5%) is recovered as the prodrug or the active entity in the urine, suggesting that renal excretion is not the primary route of elimination for the compound itself. nih.gov While many SGLT2 inhibitors undergo extensive metabolism and are primarily eliminated via the fecal route in animal models, specific data confirming the routes of excretion for this compound in preclinical species are not available. nih.govresearchgate.net

Chemical Synthesis and Structure Activity Relationship Sar of Sergliflozin and Analogues

Synthetic Pathways to Sergliflozin (B1260448) and this compound Etabonate

Synthetic Pathways to this compound and this compound Etabonate

The synthesis of this compound etabonate, a prodrug designed to enhance oral bioavailability, involves a multi-step process. researchgate.netresearchgate.net A key strategy in the synthesis of many SGLT2 inhibitors, including O-glucosides like this compound, is the coupling of a protected glucose derivative with an aglycone moiety. researchgate.netacs.org For this compound etabonate, this involves the formation of an ether linkage between a glucose molecule and a substituted benzylphenol aglycone. nih.govnih.gov The "etabonate" component refers to an ethyl carbonate group, which is introduced to create the prodrug form. wikipedia.org This ester is designed to be cleaved in the body, releasing the active drug, this compound. researchgate.net The development of efficient and scalable synthetic routes is a critical aspect of pharmaceutical manufacturing. researchgate.net

Key Synthetic Intermediates and Reactions

The synthesis of gliflozins generally follows a pattern of constructing the aryl substituent, introducing this moiety to the sugar, and then modifying the anomeric center. colab.ws While specific, detailed synthetic schemes for this compound are proprietary, the synthesis of structurally related SGLT2 inhibitors provides insight into the likely intermediates and reactions. For O-glycosides, a common key reaction is glycosylation, where a protected glycosyl donor is reacted with the aglycone. The choice of protecting groups for the glucose hydroxyls is crucial to control reactivity and stereoselectivity. researchgate.net The synthesis of carbocyclic analogues of this compound has been explored, involving key reactions like allylation. nih.gov

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of drug design, as the three-dimensional arrangement of atoms significantly influences a molecule's interaction with its biological target. patsnap.comijpsr.com In the case of this compound, a β-glucoside, the stereochemistry at the anomeric carbon (the carbon bearing the glycosidic bond) is of paramount importance for its biological activity. The desired β-configuration ensures the correct orientation of the glucose moiety within the SGLT2 binding site. nih.gov Achieving high stereoselectivity during the glycosylation reaction is a key challenge in the synthesis of this compound and other O-glucosides. This often requires careful selection of the glycosyl donor, promoter, and reaction conditions to favor the formation of the β-anomer over the α-anomer.

Structural Class: Benzylphenol Glucosides

This compound is classified as a benzylphenol glucoside. nih.govnih.gov This structural classification highlights the two main components of the molecule: a glucose unit attached via an oxygen atom (O-glucoside) to a phenol (B47542) ring that is substituted with a benzyl (B1604629) group.

Comparison to Phlorizin (B1677692) and Other SGLT Inhibitor Scaffolds

The development of SGLT2 inhibitors began with the natural product phlorizin, an O-glucoside found in the bark of apple trees. medscape.orgnih.gov Phlorizin is a non-selective inhibitor of both SGLT1 and SGLT2. acs.orgmedscape.org While effective at inducing glucosuria, its therapeutic utility is limited by poor metabolic stability, as the O-glycosidic bond is easily hydrolyzed by intestinal glucosidases. acs.orgwikipedia.org

This compound's structure represents a modification of the phlorizin scaffold, designed to improve selectivity for SGLT2. nih.govresearchgate.net Compared to phlorizin, this compound has a more rigid molecular framework with fewer freely rotating atoms, which contributes to its enhanced selectivity. researchgate.net

To address the metabolic instability of O-glucosides, a major class of SGLT2 inhibitors known as C-glucosides were developed. acs.orgwikipedia.org In these compounds, the glucose moiety is connected to the aglycone via a carbon-carbon bond, which is resistant to enzymatic cleavage. wikipedia.org

CompoundStructural ClassGlycosidic BondKey Structural FeaturesSelectivity
This compoundBenzylphenol GlucosideO-glycosidicMore rigid framework than phlorizin. researchgate.netSelective for SGLT2 over SGLT1. medscape.org
PhlorizinDihydrochalcone GlucosideO-glycosidicNatural product from apple tree bark. medscape.orgnih.govNon-selective for SGLT1 and SGLT2. acs.orgmedscape.org
Dapagliflozin (B1669812)C-aryl GlucosideC-C bondResistant to hydrolysis by glucosidases. wikipedia.orgHighly selective for SGLT2. nih.gov
Canagliflozin (B192856)C-aryl GlucosideC-C bondContains a thiophene (B33073) ring. nih.govSelective for SGLT2, also inhibits SGLT1. nih.gov
Empagliflozin (B1684318)C-aryl GlucosideC-C bondFeatures a furan-type ring, which affects lipophilicity. mdpi.comHighly selective for SGLT2. mdpi.com

Rationale for O-Glycoside Design and Prodrug Strategy

The design of this compound as an O-glucoside was a direct evolution from the structure of phlorizin. mdpi.com The primary challenge with O-glucosides is their susceptibility to hydrolysis in the gastrointestinal tract by β-glucosidases. researchgate.net To counteract this, this compound was developed as a prodrug, this compound etabonate. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. nih.gov In this case, the addition of the ethyl carbonate group (etabonate) to the glucose moiety reduces its affinity for β-glucosidases. researchgate.net Once absorbed, the etabonate group is cleaved, releasing the active form, this compound (also referred to as this compound-A). nih.gov This strategy aims to improve the oral bioavailability and metabolic stability of the O-glucoside inhibitor. researchgate.net However, despite this strategy, this compound was found to have a short half-life of 1-1.5 hours, which ultimately limited its development. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. For this compound and its analogues, SAR studies have provided valuable insights. researchgate.netnih.gov

Research into carbocyclic analogues of this compound, where the oxygen atom in the glucose ring is replaced by a carbon, has been conducted to create metabolically stable mimics. patsnap.com These "pseudo-sergliflozin" molecules were designed to be potent and selective SGLT2 inhibitors. scite.ai

SAR studies have also explored modifications to the aglycone and the glucose moiety. For instance, the introduction of a smaller alkyl group in the para position of the aromatic ring relative to the carbonyl was found to increase activity. nih.gov Modifications to the hydroxyl groups on the glucose ring have also been investigated. It was found that removing the hydroxyl groups at the 4 and 6 positions reduced activity, while methylating them maintained activity, indicating that the oxygen atoms at these positions are important for interaction with the SGLT2 protein through hydrogen bonding. researchgate.net Studies on other SGLT2 inhibitors have shown that deoxylation at the 6-position of the sugar moiety generally does not affect SGLT2 inhibitory activity, whereas the effect of deoxylation at the 3-position is dependent on the specific structure of the inhibitor. magtechjournal.com

Modification SiteStructural ChangeImpact on Activity/PropertiesReference
Glycosidic BondReplacement of O-glycosidic bond with a C-C bond (C-glucosides)Increased metabolic stability against hydrolysis. wikipedia.org
Glucose MoietyRemoval of 4- and 6-hydroxyl groupsReduced activity. researchgate.net
Methylation of 4- and 6-hydroxyl groupsMaintained activity, suggesting importance of oxygen atoms for H-bonding. researchgate.net
Aglycone MoietyIntroduction of a small alkyl group at the para position of the aromatic ringIncreased activity. nih.gov
Overall StructureCreation of carbocyclic analogues ("pseudo-sergliflozin")Designed for metabolic stability while maintaining potent and selective SGLT2 inhibition. patsnap.comscite.ai

Influence of Aglycone Modifications on SGLT2 Affinity and Selectivity

The aglycone portion of SGLT2 inhibitors plays a crucial role in determining their affinity for the SGLT2 transporter and selectivity over the SGLT1 transporter. For O-glucosides like this compound, modifications to the aglycone were central to improving selectivity and potency. This compound itself was an advancement from the natural product phlorizin, where the propanone group in phlorizin's aglycone was replaced with a methylene (B1212753) group, leading to increased SGLT2 selectivity. mdpi.com

Extensive SAR studies have shown that the nature and substitution pattern of the aromatic rings in the aglycone are critical. In the development of Remogliflozin (B1679270), a related O-glycoside, merging the o-benzylphenol O-glucoside structure of this compound with a 4-benzylpyrazole O-glucoside led to a compound with modified aglycone properties. researchgate.net Specifically, the introduction of a pyrazole (B372694) ring and isopropyl substituents on the aglycone was found to improve its selective activity on SGLT2. mdpi.com

Further research into C-glycoside analogues, which share design principles, provides deeper insight into aglycone SAR. The general structure for many SGLT2 inhibitors includes a glucose moiety, two benzene (B151609) rings (one proximal to the glucose and one distal), and a methylene bridge. researchgate.net Modifications to this aglycone structure have been widely explored:

Linker Modification : The methylene linker between the two benzene rings is important. Elongating this linker to two or three methylene groups, or replacing it with an oxygen or sulfur atom, has been shown to cause a significant reduction in inhibitory activity. researchgate.net

Distal Ring Substitution : The substitution on the distal phenyl ring is a key determinant of potency. For instance, in the dapagliflozin series, an ethoxy group on the distal ring was found to be favorable. researchgate.net Replacing this with other groups, such as a small hydantoin (B18101) heterocycle, resulted in a decrease in SGLT2 inhibitory effectiveness, although the compound maintained good activity and excellent selectivity against SGLT1. researchgate.net

Carbocyclic Analogues : Departing from the trend of modifying the aglycone unit, research has also explored modifying the sugar core itself, creating carbocyclic analogues of this compound. scite.ai These "carbasugars" have shown high inhibitory activity and selectivity towards SGLT2. scite.ai

Compound/AnalogueModificationSGLT2 Inhibitory Activity (IC50)SGLT1 Inhibitory Activity (IC50)Selectivity (SGLT1/SGLT2)Source
Dapagliflozin C-glucoside with 4-chloro-3-(4-ethoxybenzyl)phenyl aglycone1.1 nM1390 nM~1263 researchgate.net
Analogue 8 C-glucoside with meta-diarylmethane substituted side product22 nM>13200 nM>600 researchgate.net
Analogue 10 Hydantoin on distal ring (replaces ethoxy group of dapagliflozin)10.9 nM17500 nM~1605 researchgate.net
Analogue 9 Less potent dapagliflozin derivative33 nM>90000 nM>2727 researchgate.net

Impact of Glycosidic Linkage Modifications (O-glycoside vs. C-glycoside)

A pivotal modification in the evolution of SGLT2 inhibitors was the change from an O-glycosidic bond, as seen in the natural product phlorizin and early synthetic inhibitors like this compound, to a more stable C-glycosidic bond. acs.org

O-Glycosides : this compound is an O-glucoside, meaning the glucose moiety is connected to the aglycone via an oxygen atom. mdpi.com This C-O bond mimics the structure of natural sugars and allows for potent inhibition of SGLT2. However, this linkage is susceptible to hydrolysis by β-glucosidase enzymes found in the gastrointestinal tract. mdpi.comacs.org This metabolic instability leads to a short biological half-life; for example, this compound's half-life is only about 1 to 1.5 hours, which limits its therapeutic utility. mdpi.com

C-Glycosides : To overcome the metabolic liability of O-glycosides, researchers developed C-glycoside analogues. acs.org In these compounds, the anomeric oxygen of the glycosidic bond is replaced by a carbon atom, forming a non-hydrolyzable C-C bond. acs.org This structural change confers significant resistance to enzymatic degradation, particularly by β-glucosidases. mdpi.com The result is enhanced metabolic stability and improved oral bioavailability, making C-glucosides like dapagliflozin and canagliflozin suitable for oral administration without the need for a prodrug strategy. mdpi.comacs.org While O-glycosides and C-glycosides differ significantly in stability, the glucose moiety in both classes is thought to bind to the glucose-binding site of the SGLT protein, while the aglycone binds to an adjacent site. nih.goviiarjournals.org The enhanced conformational flexibility of C-glycosides, due to the loss of the exo-anomeric effect, presents a design challenge, but this has not been overly detrimental to binding affinity. researchgate.net

Design Principles for Metabolic Stability (e.g., against β-glucosidase)

The primary challenge for early O-glycoside SGLT2 inhibitors like this compound was their poor metabolic stability due to the enzymatic cleavage of the O-glycosidic bond. mdpi.comacs.org Several design strategies have been employed to address this.

Prodrug Approach : One early strategy to protect the vulnerable O-glycosidic bond was the use of a prodrug formulation. Both this compound and Remogliflozin were administered as etabonate esters (this compound etabonate and Remogliflozin etabonate). mdpi.comresearchgate.net These ester prodrugs are designed to be hydrolyzed in the body to release the active drug, temporarily shielding the molecule from initial degradation in the digestive tract. mdpi.com

Replacement of the Glycosidic Oxygen : The most successful and widely adopted strategy was the replacement of the anomeric oxygen with a carbon atom to form a C-glycoside. acs.org This fundamental change from a C-O to a C-C bond renders the molecule resistant to β-glucosidase hydrolysis, dramatically increasing metabolic stability and oral bioavailability. mdpi.comacs.org The discovery of dapagliflozin, a pioneering C-glucoside, was a major milestone that shifted the focus of SGLT2 inhibitor design. researchgate.netnih.gov

Modification of the Sugar Moiety : Beyond the glycosidic linkage, modifications to the glucose ring itself have been explored to enhance stability and selectivity.

Replacing D-glucose with D-xylose was investigated with the prediction of greater stability against intestinal β-glucosidases. researchgate.net

Modifying the glucose can also influence binding affinity. For instance, creating carbocyclic analogues of this compound, where the sugar core is altered, has produced potent and selective inhibitors. scite.ai

In a study of this compound-A derivatives, modification on the O-glucoside fragment itself, such as creating a 4-O-methyl derivative, was shown to significantly increase pharmacokinetic stability while maintaining pharmacodynamic potency. nih.gov

These design principles highlight a clear progression in the field, moving from less stable O-glycosides, which required prodrug strategies, to inherently stable C-glycosides that now dominate the class of SGLT2 inhibitors. researchgate.netnih.gov

Comparative Analysis Within the Sglt2 Inhibitor Class

Distinction of Sergliflozin (B1260448) from Other Early-Stage SGLT Inhibitors (e.g., T-1095)

This compound and T-1095 were both pioneering O-glucoside candidates in the quest for effective SGLT2 inhibitors. dovepress.com Like the natural prototype phlorizin (B1677692), they were characterized by an oxygen-linked glycosidic bond. This chemical feature, however, proved to be a significant liability. The primary distinction between these early O-glucosides and the later, successful C-glucosides lies in their metabolic stability. The O-glycosidic bond is susceptible to hydrolysis by β-glucosidase enzymes in the gastrointestinal tract, leading to poor bioavailability and a short duration of action. nih.govnih.gov

Both this compound and T-1095 were ultimately discontinued (B1498344) during early clinical development. dovepress.com The reasons were likely linked to the inherent instability of their O-glucoside structure and potential issues with non-selective SGLT inhibition. dovepress.com While T-1095 showed a four-fold greater inhibitory capacity for SGLT2 over SGLT1, this level of selectivity may have been insufficient for an optimal therapeutic profile. nih.gov this compound was also developed as a selective SGLT2 inhibitor, but its very short half-life of approximately 1 to 1.5 hours in humans likely contributed to its discontinuation. nih.govnih.gov These early compounds served as a crucial proof-of-concept, validating SGLT2 as a therapeutic target but simultaneously highlighting the need for a more chemically robust backbone to achieve clinical viability. nih.gov

Structural and Mechanistic Parallels with Other Gliflozin Derivatives (e.g., Dapagliflozin (B1669812), Remogliflozin)

This compound shares a common ancestry and mechanism of action with other gliflozins but differs significantly in its chemical architecture, which has profound implications for its pharmacological properties.

At its core, this compound functions like other members of the gliflozin class. The active form of the drug, this compound-A, is a potent and highly selective competitive inhibitor of human SGLT2. nih.govresearchgate.net SGLT2 is the primary transporter responsible for reabsorbing the vast majority (approximately 90%) of glucose from the glomerular filtrate back into circulation. wikipedia.org By binding to SGLT2 proteins in the proximal renal tubules, this compound and its counterparts like Dapagliflozin and Remogliflozin (B1679270) block this reabsorption process, leading to the excretion of excess glucose in the urine. nih.govwikipedia.orgfrontiersin.org

This fundamental mechanism of action is consistent across the gliflozin class. The glucose moiety of the inhibitor molecule is recognized by the sugar-binding site of the SGLT2 transporter, while the aglycone portion contributes to the inhibitory activity and selectivity. nih.govresearchgate.net Studies on Dapagliflozin have shown it binds with high selectivity to SGLT2, locking the transporter in an outward-open conformation that prevents glucose transport. nih.govresearchgate.net While detailed binding studies on this compound are less common, its demonstrated selective inhibition of SGLT2 indicates it engages the transporter in a mechanistically similar fashion. nih.govnih.gov

Table 1: Comparison of Inhibitory Selectivity

Compound Type SGLT2 Selectivity over SGLT1 Status
This compound-A O-Glucoside Highly Selective nih.govresearchgate.net Discontinued wikipedia.org
T-1095 O-Glucoside ~4-fold nih.gov Discontinued dovepress.com
Dapagliflozin C-Glucoside >1,200-fold nih.gov Approved nih.gov
Remogliflozin O-Glucoside Selective nih.gov Approved in some countries researchgate.net

The most critical distinctions between this compound and later-generation gliflozins like Dapagliflozin lie in their chemical structures and the strategies used to improve their drug-like properties.

Chemical Backbone: this compound is an O-glucoside, specifically a benzylphenol glucoside. nih.gov This means its glucose ring is connected to the aglycone via an oxygen atom (an O-glycosidic bond). nih.gov Remogliflozin is also an O-glucoside, though its aglycone is modified with a pyrazole (B372694) ring to enhance selectivity. nih.gov The major drawback of this O-glucoside structure is its vulnerability to enzymatic cleavage in the gut. nih.govnih.gov

In contrast, Dapagliflozin is a C-glucoside. In this structure, the anomeric oxygen of the glycosidic bond is replaced by a carbon atom, forming a stable C-C bond that is resistant to hydrolysis by β-glucosidases. nih.govacs.org This innovation was a watershed moment, creating metabolically stable compounds that could be administered orally without significant degradation. acs.org

Prodrug Strategies: To counteract the poor oral bioavailability of O-glucosides, developers employed prodrug strategies. A prodrug is an inactive compound that is converted into its active form in the body. This compound was formulated as This compound etabonate , an ester prodrug. nih.govresearchgate.net Similarly, Remogliflozin is administered as remogliflozin etabonate . nih.govresearchgate.net These etabonate esters are designed to be absorbed intact and then hydrolyzed by enzymes in the body to release the active drug (this compound-A and remogliflozin, respectively). nih.gov This approach bypasses the initial gut degradation but adds a layer of metabolic complexity. Dapagliflozin's C-glucoside backbone obviates the need for such a prodrug strategy to protect against hydrolysis. acs.org

Table 2: Structural and Prodrug Comparison

Compound Glucoside Type Chemical Backbone Feature Prodrug Strategy
This compound O-Glucoside Benzylphenol glucoside nih.gov Etabonate Ester nih.gov
Remogliflozin O-Glucoside Pyrazole ring in aglycone nih.gov Etabonate Ester nih.gov
Dapagliflozin C-Glucoside C-C bond linking glucose acs.org Not required for stability acs.org

Implications of this compound's Development Status in the Evolution of SGLT2 Inhibitors

This compound's journey, culminating in its discontinuation after Phase II clinical trials, represents a pivotal chapter in the history of SGLT2 inhibitors. dovepress.comwikipedia.org Its development and eventual halt provided critical lessons that directly influenced the successful trajectory of the gliflozin class.

The primary implication of this compound's status is the definitive demonstration of the limitations of O-glucoside-based inhibitors for chronic disease management. While this compound successfully validated the principle that selective SGLT2 inhibition could modulate plasma glucose, its pharmacokinetic profile, particularly its short half-life, was not ideal for a once-daily oral medication. nih.govnih.gov The challenges faced by this compound and other early O-glucosides underscored the urgent need for a more durable chemical scaffold. dovepress.com

This need catalyzed the pharmaceutical industry's shift in focus toward C-aryl glucosides. nih.govnih.govacs.org The invention of compounds like Dapagliflozin, Canagliflozin (B192856), and Empagliflozin (B1684318), with their stable C-C glycosidic bond, solved the metabolic instability problem that had plagued their O-glucoside predecessors. nih.govacs.org This structural modification was the key that unlocked the therapeutic potential of SGLT2 inhibition, leading to a new class of approved drugs for type 2 diabetes and, eventually, for heart and kidney conditions. nih.govnih.govhcplive.com

Thus, this compound is not a failure but a crucial stepping stone. Its development helped to de-risk the SGLT2 target, confirming its therapeutic validity while simultaneously defining the chemical properties required for a successful drug candidate. The evolution from the unstable O-glucoside prodrug this compound to the robust C-glucoside Dapagliflozin exemplifies a classic drug discovery narrative: learning from early-stage challenges to engineer a new generation of superior medicines. nih.gov

Advanced Research Perspectives and Unexplored Avenues for Sergliflozin

Non-Traditional Molecular Targets and Off-Target Receptor Research

While the primary mechanism of Sergliflozin (B1260448) is the inhibition of SGLT2, emerging research is beginning to investigate its interactions with other molecular targets, which could unveil novel therapeutic applications.

This compound's active form, this compound-A, is recognized as a highly selective and potent inhibitor of human SGLT2. nih.gov Early research established its selectivity over the high-affinity sodium-glucose cotransporter (SGLT1). nih.gov However, the broader family of SGLT isoforms presents a complex picture of potential interactions.

Computational analyses have suggested that this compound etabonate may have an impact on brain tissue, potentially through interactions with SGLT3. nih.gov SGLT3 is expressed in the brain and the nervous system, but unlike other SGLTs, it does not transport glucose; instead, it functions as a glucose sensor that depolarizes the plasma membrane upon glucose binding. nih.gov Research has indicated that SGLT3 is co-localized with choline (B1196258) acetyltransferase in the cortex and may play a neuroprotective role by activating cholinergic neurons. nih.gov While direct experimental evidence of this compound's effect on SGLT3 is limited, computational studies point towards this as a promising area for future investigation. nih.gov The potential for this compound to modulate SGLT3 activity in the brain opens up unexplored avenues for neurological research.

Selectivity of this compound-A
CompoundTargetActivityCell Line
This compound-AHuman SGLT2Potent and highly selective inhibitorChinese hamster ovary-K1 cells
This compound-AHuman SGLT1Lower affinity compared to SGLT2Chinese hamster ovary-K1 cells

Beyond its effects on SGLT isoforms, there is an interest in whether this compound exerts biological effects through non-SGLT mediated pathways. At pharmacological doses, this compound, its active metabolite this compound-A, and its aglycon showed no effect on the activity of facilitative glucose transporter 1 (GLUT1). nih.gov

Bioinformatic analyses have opened new lines of inquiry, suggesting that this compound may have additional targets beyond SGLT1 and SGLT2. nih.gov These computational studies have associated this compound with targets linked to conditions such as hypertensive disease, hyperglycemia, and diabetic nephropathy, indicating a broader potential biological impact than previously understood. nih.gov These findings, though preliminary and requiring experimental validation, suggest that this compound could influence cellular processes independent of direct SGLT inhibition.

Preclinical Exploration of this compound in Diverse Physiological Contexts

Preclinical studies using animal models have been instrumental in characterizing the physiological effects of this compound, extending beyond its primary role in glycemic control.

This compound has demonstrated clear renal effects in various animal models. Oral administration of this compound led to a dose-dependent increase in urinary glucose excretion in mice, rats, and dogs. nih.govresearchgate.net A key finding from these preclinical studies is that the glucosuria induced by this compound did not disrupt electrolyte balance. nih.govresearchgate.net

In normal rats, the active form, this compound-A, was shown to reduce the transport maximum for glucose in the kidney, providing a direct mechanism for its glucosuric effect. nih.gov This selective inhibition of renal glucose reabsorption highlights its primary mode of action. nih.gov While research on many SGLT2 inhibitors has shown broader nephroprotective effects, such as reducing glomerulosclerosis and renal tubular fibrosis in models of diabetic nephropathy, specific data on this compound in these contexts is less detailed. nih.gov However, the foundational studies with this compound confirmed the critical role of SGLT2 in renal glucose handling. nih.govh1.co

Preclinical Renal Effects of this compound
Animal ModelEffectObservation
Mice, Rats, DogsIncreased Urinary Glucose ExcretionDose-dependent effect observed after oral administration. nih.govresearchgate.net
Normal RatsReduced Renal Glucose Transport MaximumDemonstrated with the active form, this compound-A. nih.gov
RatsNo Effect on Electrolyte BalanceUrinary electrolytes (sodium, potassium, chloride) were not significantly affected. nih.govresearchgate.net

The therapeutic potential of SGLT2 inhibitors in metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD) is an area of intense research. While this compound's development was discontinued (B1498344), early studies provided some insights. nih.gov

In Zucker fatty rats, a model of obesity and insulin (B600854) resistance, chronic treatment with this compound etabonate reduced levels of glycated hemoglobin and fasting plasma glucose. nih.govresearchgate.net Interestingly, in this specific model, this compound did not affect body weight or food intake. nih.govresearchgate.net This contrasts with findings for some other SGLT2 inhibitors which have been shown to reduce body weight in preclinical models of obesity. nih.gov

Regarding liver steatosis, SGLT2 inhibitors as a class have been shown to be effective in several preclinical rodent models of NAFLD, leading to reductions in hepatic triglyceride content and markers of liver fibrosis. clinicaltrials.gov The mechanisms are thought to involve reduced de novo lipogenesis and alleviation of hepatic inflammation and oxidative stress. clinicaltrials.govnih.gov While specific studies on this compound's direct effects on liver steatosis in animal models are not extensively detailed in publicly available literature, the class effect provides a strong rationale for such investigations.

Computational Approaches in this compound Research

Computational biology and bioinformatics are providing new perspectives on the mechanisms and potential effects of drugs like this compound. A notable bioinformatic analysis of the SGLT2 interaction network identified this compound etabonate as having potential targets beyond SGLT1 and SGLT2. nih.gov

This computational study suggested that this compound could influence tissues such as the intestines, kidney, and heart. nih.gov The analysis also highlighted a potential interaction with SGLT3, which is most highly expressed in the brain. nih.gov Such computational approaches are invaluable for generating new hypotheses and guiding future experimental research into the less-explored biological activities of this compound. By identifying potential off-target effects and interactions within complex biological networks, these methods can help to uncover novel therapeutic possibilities and provide a more comprehensive understanding of a compound's pharmacological profile.

Molecular Docking and Dynamics Simulations for SGLT2 Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the binding interactions of inhibitors with the sodium-glucose cotransporter 2 (SGLT2). While specific, in-depth molecular dynamics studies published exclusively for this compound are scarce, the broader research on SGLT2 inhibitors provides a framework for its interaction. Studies have utilized homology models of SGLT2 to explore the binding mechanisms of various inhibitors, including O-glucosides like this compound. researchgate.net

Inhibition by this compound's active form, this compound-A, was found to be competitive, indicating it vies with glucose for the same binding site on the SGLT2 transporter. researchgate.net This competitive action is a key characteristic that has been explored through computational models. Docking studies on SGLT2 have helped to elucidate the binding interactions of the broader class of gliflozin inhibitors. researchgate.netderpharmachemica.com These models suggest that the glucose moiety of the inhibitor settles into the sugar-binding pocket of the transporter, while the aglycone portion extends into a predominantly hydrophobic outer vestibule. nih.gov For this compound-A, the benzylphenyl aglycone is crucial for its inhibitory activity.

Research involving computational studies on this compound-A derivatives has further leveraged molecular docking to confirm that modifications to the parent scaffold can still result in effective binding to the target protein. researchgate.net Although extensive MD simulations detailing the conformational changes of SGLT2 upon binding specifically to this compound are not widely published, such simulations have been critical for other SGLT2 inhibitors, providing insights into the stability of the inhibitor-protein complex over time. nih.gov

In Silico Predictions of Pharmacokinetic and Metabolic Profiles

In silico tools are vital in early drug development for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify potential liabilities before extensive clinical testing. For this compound, its development was ultimately halted due to unfavorable pharmacokinetics, specifically poor metabolic stability and a short half-life. researchgate.netmdpi.com

Bioinformatic analyses have been conducted to understand the broader network of transporters that gliflozins might affect. nih.gov One such in silico analysis predicted that this compound, along with ertugliflozin, regulates not only SGLT2 but also SGLT1 and SGLT3. nih.gov The same study suggested that this compound etabonate might have a potential impact on brain tissue, mediated through its interaction with SGLT3. nih.gov

The primary pharmacokinetic challenge identified for this compound was its rapid metabolism. In vivo studies confirmed a very short plasma elimination half-life of approximately 0.5 to 1.5 hours. mdpi.comacs.org This characteristic would necessitate frequent dosing, a significant disadvantage for a chronic medication. This poor metabolic profile, a key aspect of its ADME characteristics, was a major factor in the discontinuation of its development. researchgate.netoup.com While detailed in silico metabolic pathway predictions for this compound are not extensively documented in public literature, its known O-glucoside structure inherently makes it susceptible to hydrolysis by β-glucosidase enzymes, a metabolic vulnerability that later C-glucoside inhibitors were designed to overcome. derpharmachemica.comnih.gov

ParameterValue/PredictionSource
Predicted Transporter Regulation SGLT1, SGLT2, SGLT3 nih.gov
Plasma Elimination Half-Life (t½) ~1.0–1.5 hours acs.org
Metabolic Liability Poor metabolic stability; susceptibility to β-glucosidase derpharmachemica.comresearchgate.net

Development of Novel Synthetic Analogues Based on this compound Scaffold

This compound itself was a product of medicinal chemistry efforts to improve upon the first natural SGLT inhibitor, phlorizin (B1677692). The development of this compound involved replacing the propanone bridge of the phlorizin structure with a methylene (B1212753) spacer, which led to a new class of benzylphenyl O-glucoside inhibitors. mdpi.comacs.org This modification was a key step in creating more selective SGLT2 inhibitors. mdpi.com

The this compound scaffold served as a foundation for further analogue development. A notable example is the design of remogliflozin (B1679270), the active entity of the prodrug remogliflozin etabonate. The structure of remogliflozin was conceived by merging the O-benzylphenol O-glucoside structure of this compound with a 4-benzylpyrazole O-glucoside. nih.gov This demonstrates the utility of the this compound framework as a template for creating new chemical entities with potentially improved properties. Furthermore, research has been conducted on synthesizing carbocyclic analogues of this compound, where the sugar core is modified rather than the aglycone, representing a departure from the more common trend of modifying the aglycone unit of C-glycoside analogues.

Medicinal Chemistry Efforts for Improved Potency or Selectivity

A primary goal of early SGLT2 inhibitor research was to improve selectivity for SGLT2 over the closely related SGLT1 transporter to minimize potential gastrointestinal side effects. The creation of this compound from the phlorizin template was a successful step in this direction, increasing SGLT2 selectivity. mdpi.com

The active form, this compound-A, was found to be a highly potent and selective inhibitor of human SGLT2. researchgate.net Quantitative studies in cell lines expressing human SGLT1 and SGLT2 determined the inhibitory constants (Ki) of this compound-A. The compound showed significantly higher affinity for SGLT2, validating its selectivity. researchgate.net

TransporterInhibition Constant (Ki) for this compound-ASource
hSGLT1 1 µM researchgate.net
hSGLT2 20 nM researchgate.net

This represents a 50-fold selectivity for SGLT2 over SGLT1. Further medicinal chemistry efforts focused on creating derivatives of the this compound scaffold to maintain or enhance this potency and selectivity while addressing other liabilities. researchgate.net

Strategies for Enhanced Metabolic Stability or Pharmacokinetic Properties

The primary drawback of this compound was its poor metabolic stability, stemming from its O-glucoside linkage which is susceptible to cleavage by β-glucosidase enzymes in the gut. nih.gov This led to a short half-life that made it unsuitable for therapeutic use. mdpi.com

Two main strategies were employed to address this challenge:

Prodrug Formulation: this compound was administered as a prodrug, this compound etabonate. This involved adding an ethyl carbonate ester to the molecule. nih.govacs.org The ester was designed to be hydrolyzed in the body to release the active drug, this compound-A. This approach aimed to protect the molecule from initial degradation and improve its pharmacokinetic profile. nih.govacs.org

Analogue Synthesis: A library of this compound-A derivatives was synthesized to identify compounds with better intrinsic stability. researchgate.net This effort led to the identification of a 4-O-methylated derivative of this compound-A. This analogue was found to have similar potency to the parent compound but exhibited enhanced pharmacokinetic stability, demonstrating that structural modification of the scaffold could successfully mitigate the metabolic issues. researchgate.net Ultimately, the field moved towards C-glucoside analogues, such as dapagliflozin (B1669812), which replace the unstable oxygen-based glycosidic bond with a more robust carbon-carbon bond, effectively solving the problem of glucosidase degradation. derpharmachemica.com

Analytical Methodologies for this compound and its Metabolites in Preclinical Studies

The preclinical and clinical development of any pharmaceutical compound relies on robust analytical methods to determine its concentration in biological matrices. For this compound, quantitative assessment in samples like plasma and urine was necessary to understand its pharmacokinetic and pharmacodynamic properties. bue.edu.egethernet.edu.et

While a specific, detailed analytical method validation paper for this compound is not prominent in the literature, the standard techniques for this class of compounds are well-established. The primary method used for the quantitative bioanalysis of gliflozins is high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.netnih.gov

Bioanalytical Techniques for Quantitative Assessment

For the quantitative assessment of this compound and its metabolites in preclinical samples, such as rat plasma, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the industry standard. nih.govnih.gov

A typical workflow for such an analysis involves:

Sample Preparation: The process usually begins with a simple and rapid protein precipitation step. nih.govresearchgate.net An aliquot of plasma is mixed with a solvent like acetonitrile, often containing a small amount of acid (e.g., formic acid), to denature and precipitate plasma proteins. nih.gov An internal standard, a compound with similar chemical properties to this compound, is added at this stage to ensure accuracy and reproducibility. The mixture is then centrifuged, and the clear supernatant is collected for analysis. irjms.com

Chromatographic Separation: The extract is injected into an HPLC system. Separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govresearchgate.net A mobile phase gradient, consisting of an aqueous component (like water with ammonium (B1175870) formate (B1220265) and/or formic acid) and an organic component (like acetonitrile), is used to elute the analyte and separate it from other matrix components. nih.gov

Detection and Quantification: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. nih.gov The mass spectrometer is operated in the positive ion mode and uses Multiple Reaction Monitoring (MRM) for quantification. nih.govresearchgate.net In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting unique product ion is monitored. This highly specific and sensitive detection method allows for accurate quantification of the drug even at low concentrations in complex biological fluids. nih.gov

Metabolomic Profiling in Animal Tissues and Biofluids

Metabolomic profiling, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, represents a significant and largely unexplored frontier in understanding the full spectrum of this compound's effects. While the primary pharmacodynamic effect of this compound, an increase in urinary glucose excretion, is well-documented in animal models such as mice, rats, and dogs, a detailed investigation into the subsequent comprehensive metabolic shifts in various tissues and biofluids remains a critical gap in the scientific literature. nih.gov Studies on other sodium-glucose cotransporter 2 (SGLT2) inhibitors have revealed profound impacts on systemic metabolism, suggesting that this compound likely induces similar, yet potentially distinct, metabolic reprogramming.

The primary mechanism of SGLT2 inhibitors, including this compound, involves the induction of a state of "fasting mimicry" by promoting the loss of glucose-derived calories. This fundamental action is expected to trigger a cascade of metabolic adaptations. Research on analogous SGLT2 inhibitors has demonstrated a shift in substrate utilization away from glucose and towards fatty acid oxidation and ketogenesis. nih.govresearchgate.net This is a logical consequence of reduced glucose availability, forcing the body to utilize alternative energy sources. It is highly probable that this compound administration in animal models would lead to similar findings, characterized by an increase in circulating ketone bodies, such as β-hydroxybutyrate, and alterations in the profiles of free fatty acids and acylcarnitines in plasma and tissues like the liver and muscle.

Hepatic Metabolome: The liver is a central hub for metabolism and is expected to be significantly impacted by this compound treatment. Studies on other SGLT2 inhibitors have shown alterations in hepatic lipid metabolism, including changes in the levels of various lipid species. researchgate.netnih.gov A metabolomic analysis of liver tissue from animals treated with this compound would likely reveal changes in pathways related to gluconeogenesis, fatty acid oxidation, and the pentose (B10789219) phosphate (B84403) pathway. Investigating these changes would provide a deeper understanding of how this compound may influence conditions such as non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com

Renal Metabolome: As the direct site of action, the kidneys of animals treated with this compound would undoubtedly exhibit a unique metabolic signature. The increased glucose concentration in the renal tubules could alter renal cellular metabolism. Metabolomic studies of kidney tissue could elucidate the long-term consequences of sustained glucosuria on renal cell bioenergetics and oxidative stress pathways.

Cardiac Metabolome: The cardiovascular benefits observed with the SGLT2 inhibitor class have spurred interest in their direct effects on the heart. Metabolomic studies in animal models of heart failure treated with other SGLT2 inhibitors have suggested a beneficial shift in cardiac energy metabolism, with an increased reliance on ketones and fatty acids. nih.govnih.gov A similar investigation into this compound's effects on the cardiac metabolome would be a crucial step in determining its potential cardioprotective mechanisms.

Biofluid Metabolomics (Plasma and Urine): Plasma and urine are readily accessible biofluids that can provide a systemic snapshot of metabolic changes.

Plasma: A comprehensive metabolomic analysis of plasma from this compound-treated animals would be expected to show decreased levels of certain amino acids and an increase in ketone bodies and specific lipid species, reflecting the systemic shift in energy substrate utilization. nih.gov

Urine: Urinary metabolomics offers a non-invasive window into renal function and systemic metabolism. Beyond the expected increase in glucose, the urinary metabolite profile of animals treated with this compound would likely show alterations in the excretion of amino acids, organic acids, and other small molecules. nih.govnih.gov These changes could serve as potential biomarkers for the drug's efficacy and its systemic metabolic effects.

Unexplored Avenues and Future Research:

A significant opportunity exists to conduct dedicated metabolomic studies on this compound in various animal models of metabolic disease. Such research would not only bridge a substantial knowledge gap but also could uncover novel mechanisms of action and biomarkers of response. Future studies should aim to:

Perform untargeted metabolomic profiling of key metabolic tissues (liver, kidney, heart, skeletal muscle) and biofluids (plasma, urine) in animal models (e.g., Zucker fatty rats, db/db mice) treated with this compound. nih.gov

Utilize stable isotope tracers to map metabolic flux through key pathways, providing a dynamic view of how this compound alters substrate utilization.

Correlate metabolomic changes with transcriptomic and proteomic data to build a multi-omics understanding of this compound's physiological impact.

The table below conceptualizes the potential findings from such future metabolomic studies on this compound, based on the known effects of the SGLT2 inhibitor class. It is important to emphasize that this table is predictive and awaits experimental validation specifically for this compound.

Table 1: Postulated Metabolomic Changes in Animal Models Following this compound Administration

Biofluid/Tissue Metabolite Class Predicted Change Potential Implication
Plasma GlucosePrimary pharmacodynamic effect
Ketone Bodies (e.g., β-hydroxybutyrate)Shift to fat oxidation
Free Fatty Acids↑ / ↔Increased lipolysis
Amino Acids (e.g., Alanine, Glutamine)Substrates for gluconeogenesis
Urine Glucose↑↑Mechanism of action
Ketone BodiesOverflow from plasma
Amino Acids↑ / ↔Altered renal handling
Tricarboxylic Acid (TCA) Cycle IntermediatesChanges in mitochondrial metabolism nih.gov
Liver GlycogenReduced glucose storage
AcylcarnitinesIncreased fatty acid oxidation
Phospholipids/TriglyceridesAltered lipid metabolism
Kidney GlucoseIncreased concentration in tubules
Lactate/Pyruvate↔ / ↓Altered glycolysis
Heart Ketone BodiesIncreased uptake and utilization
Fatty Acid Oxidation IntermediatesIncreased reliance on fat for energy

Q & A

Q. What is the primary mechanism of action of sergliflozin, and how was this determined experimentally?

this compound selectively inhibits the renal low-affinity sodium-glucose cotransporter 2 (SGLT2), which mediates ~90% of glucose reabsorption in the proximal tubule. This mechanism was validated using in vitro selectivity assays (SGLT2 vs. SGLT1) and in vivo animal models measuring urinary glucose excretion (UGE) and plasma glucose reduction. Key studies employed dose-ranging protocols in healthy and diabetic rodents, demonstrating dose-dependent UGE and improved insulin sensitivity .

Q. How were early clinical studies designed to evaluate this compound's safety and pharmacodynamics?

Phase I trials used randomized, double-blind, placebo-controlled designs with single ascending doses (5–500 mg) in healthy volunteers and subjects with type 2 diabetes (T2D). Outcomes included UGE quantification, plasma glucose kinetics (via oral glucose tolerance tests), and safety monitoring (e.g., adverse events like headache or dyspepsia). Pharmacokinetic (PK) parameters (e.g., Cmax, AUC) were modeled to establish dose proportionality and saturation thresholds for SGLT2 inhibition .

Q. What evidence supports this compound's discontinuation in favor of remogliflozin?

Comparative pharmacokinetic studies highlighted remogliflozin’s superior SGLT2 selectivity (365-fold vs. SGLT1) and structural stability, leading to longer half-life and once-daily dosing feasibility. This compound’s development was halted due to suboptimal PK profiles (e.g., shorter duration of action) and competitive advancements in SGLT2 inhibitor design .

Advanced Research Questions

Q. How can contradictory findings in this compound's dose-response relationships be reconciled?

Early clinical trials reported plateauing UGE at higher doses despite linear PK, suggesting saturation of SGLT2-mediated transport. Methodological approaches include:

  • Mechanistic PK/PD modeling to distinguish target engagement from off-target effects.
  • Transcriptomic analysis of renal tissues to assess compensatory pathways (e.g., SGLT1 upregulation).
  • Cross-species validation using diabetic animal models to isolate species-specific pharmacodynamics .

Q. What experimental strategies are recommended for evaluating this compound's impact on insulin sensitivity?

  • Hyperinsulinemic-euglycemic clamps to measure glucose disposal rates.
  • Gene expression profiling of insulin signaling pathways (e.g., IRS-1, PI3K) in liver, muscle, and adipose tissues.
  • Comparative studies with other SGLT2 inhibitors (e.g., dapagliflozin) to isolate class effects vs. drug-specific mechanisms .

Q. How should researchers design studies to address this compound's limited human trial data?

  • Retrospective meta-analysis of existing PK/PD datasets (e.g., Hussey et al., 2007–2010) to identify understudied subpopulations.
  • In silico simulations using physiologically based PK (PBPK) models to predict drug behavior in underrepresented cohorts (e.g., renal impairment).
  • Exploratory biomarker studies (e.g., urinary glucose-to-creatinine ratios) to correlate UGE with long-term glycemic outcomes .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are optimal for analyzing this compound's non-linear pharmacodynamics?

  • Emax models to estimate maximal UGE efficacy.
  • Mixed-effects modeling to account for inter-individual variability in PK/PD responses.
  • Bayesian adaptive designs for dose optimization in early-phase trials .

Q. How can transcriptomic data from this compound-treated tissues be contextualized?

  • Pathway enrichment analysis (e.g., KEGG, GO terms) to identify modulated metabolic pathways (e.g., gluconeogenesis, lipid oxidation).
  • Integration with proteomic datasets to validate gene expression changes at the protein level.
  • Comparative analysis against other SGLT2 inhibitors to distinguish class-wide vs. compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.